Methyl 3-amino-2,4,6-trifluorobenzoate
Description
Methyl 3-amino-2,4,6-trifluorobenzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with an amino group at the 3-position and fluorine atoms at the 2-, 4-, and 6-positions. Its molecular formula is C₈H₆F₃NO₂, with a molecular weight of 223.13 g/mol. The compound’s unique structure combines electron-withdrawing fluorine atoms and an electron-donating amino group, creating distinct electronic and steric properties.
Properties
CAS No. |
125568-74-3 |
|---|---|
Molecular Formula |
C8H6F3NO2 |
Molecular Weight |
205.136 |
IUPAC Name |
methyl 3-amino-2,4,6-trifluorobenzoate |
InChI |
InChI=1S/C8H6F3NO2/c1-14-8(13)5-3(9)2-4(10)7(12)6(5)11/h2H,12H2,1H3 |
InChI Key |
NPLVVMLTRUVJGJ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C(=C(C=C1F)F)N)F |
Synonyms |
Benzoic acid, 3-amino-2,4,6-trifluoro-, methyl ester (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Methyl 3-Methoxy-2,4,5-trifluorobenzoate
Key Differences :
- Substituents: Replaces the amino group with a methoxy (-OCH₃) group at the 3-position and fluorine atoms at 2-, 4-, and 5-positions (vs. 2,4,6 in the target compound).
- Molecular Properties :
Functional Impact :
- Fluorine placement (2,4,5 vs. 2,4,6) influences steric hindrance and electronic distribution, which may affect crystallization behavior or interaction with biological targets.
Sulfonylurea-Based Methyl Benzoates (e.g., Triflusulfuron Methyl Ester)
Key Differences :
Functional Impact :
Carbohydrate-Derived Methyl Amino Esters
Key Differences :
- Backbone: Compounds like methyl 3-amino-2,3-dideoxyhexopyranosides feature a carbohydrate core with amino and ester groups, contrasting with the aromatic benzoate system of the target compound .
Functional Impact :
- Carbohydrate derivatives exhibit conformational flexibility due to their cyclic ether and hydroxyl groups, whereas the rigid aromatic ring of this compound restricts rotational freedom.
- Protonation studies of carbohydrate-based amino esters reveal pH-dependent stability, a property that may differ in aromatic systems due to resonance effects .
Tabulated Comparison of Key Properties
Research Findings and Implications
- Electronic Effects: The amino group in this compound may enhance solubility in polar solvents compared to methoxy analogs, though this requires experimental validation.
- Synthetic Utility : Fluorine substitution patterns (2,4,6 vs. 2,4,5) influence regioselectivity in cross-coupling reactions, as seen in related trifluorobenzoates .
- Biological Activity: While sulfonylurea derivatives leverage triazine rings for herbicidal activity, the target compound’s amino group could facilitate interactions with enzymes or receptors in novel agrochemical designs .
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